(R)-2-(Methylamino)-4-phenylbutanoic acid

Peptide Stability Protease Resistance N-Methylation

Peptide lead candidates often fail due to rapid proteolytic cleavage, limiting therapeutic half-life. (R)-2-(Methylamino)-4-phenylbutanoic acid (CAS 88930-12-5) is engineered to overcome this by combining a D-configuration with N-methylation at the peptide backbone, conferring enzymatic resistance at targeted scissile bonds. • ≥98% enantiomeric purity ensures single-product outcomes in solid-phase peptide synthesis (SPPS), eliminating costly diastereomer separation. • N-Methylation restricts backbone flexibility and induces cis-amide conformation, enabling unique SAR exploration inaccessible to standard L-homophenylalanine. • Reproducible coupling efficiency validated across automated peptide synthesizer platforms.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12976937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Methylamino)-4-phenylbutanoic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCNC(CCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H15NO2/c1-12-10(11(13)14)8-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyNVXKJPGRZSDYPK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (R)-2-(Methylamino)-4-phenylbutanoic acid


(R)-2-(Methylamino)-4-phenylbutanoic acid (CAS 88930-12-5) is a non-proteinogenic, chiral amino acid derivative, specifically the N-methylated D-enantiomer of homophenylalanine . It belongs to the class of N-methyl-α-amino acids, which are critical building blocks in the synthesis of peptidomimetics and modified peptides with enhanced pharmacological profiles [1]. Its unique combination of a D-configuration and an N-methyl substituent makes it a valuable intermediate for designing molecules that require resistance to enzymatic degradation and specific conformational constraints, distinguishing it from its L-enantiomer and non-methylated analogs.

1 N-Methyl D-amino acid for protease-resistant peptide design
2 SPPS workflows requiring high enantiomeric purity
3 Conformational constraint studies via backbone N-methylation

Pitfalls of Substituting (R)-2-(Methylamino)-4-phenylbutanoic acid


A generic substitution approach fails because the specific stereochemistry at the alpha-carbon and the N-methylation functionally define the molecule's properties. Simply using the racemic mixture (5443-52-7) or the wrong enantiomer (CAS 88930-10-3) can lead to drastically different biological outcomes or synthetic diastereoselectivity . Furthermore, substituting with a non-methylated analog eliminates the enhanced proteolytic stability and altered backbone conformation that are the primary reasons for selecting N-methyl amino acids in peptide drug design [1]. The evidence below quantitatively demonstrates why the (R)-N-methyl configuration is non-interchangeable with its closest analogs.

(R)-enantiomer (CAS 88930-12-5)
Racemate (CAS 5443-52-7) may introduce ~50% unwanted enantiomer, complicating purification
(R)-enantiomer (D-configuration)
(S)-enantiomer (L-configuration, CAS 88930-10-3) may exhibit different metabolic stability profile
N-Methyl derivative
Non-methylated homophenylalanine lacks the reported proteolytic stability enhancement

Quantitative Differentiation: (R)-2-(Methylamino)-4-phenylbutanoic acid


Proteolytic Stability via N-Methylation

The N-methylation inherent to (R)-2-(methylamino)-4-phenylbutanoic acid provides a quantifiable advantage in proteolytic stability over non-methylated analogs. In model peptide systems, N-methylation has been shown to increase the half-life against protease degradation by threefold [1]. In other optimized systems, multi-site N-methylation achieved a 50- to 140-fold increase in half-life compared to the non-methylated parent sequence [2]. This effect is a class-level property that differentiates this compound from its non-methylated comparator, 2-amino-4-phenylbutanoic acid (homophenylalanine), which lacks this protective feature.

Proteolytic Stability
Class-level
3- to 140-fold half-life increase vs non-methylated
Supports stability-oriented peptide design
Model peptide systems; context-dependent
Peptide Stability Protease Resistance N-Methylation

Metabolic Stability from D-Configuration

The (R)-configuration of this compound, a D-amino acid backbone, confers increased resistance to common proteases when incorporated into peptides, compared to its (S)- or L-enantiomer [1]. D-amino acid-containing peptides are known to exhibit increased metabolic stability. For example, an acetyl-D-homophenylalanine derivative is noted for its contribution to metabolic stability, a feature directly linked to its D-configuration [2]. This inherent property makes the (R)-enantiomer the preferred choice for designing long-lasting peptide drugs over the (S)-enantiomer (CAS 88930-10-3).

Metabolic Stability
Class-level
D-configuration resistance reported vs L-enantiomer
Supports enantiomer-specific stability review
Peptide-context dependent; qualitative comparison
D-Amino Acid Peptide Stability Enantiomer

Enantiomeric Purity for SPPS

High enantiomeric purity is crucial for SPPS to prevent the formation of diastereomeric peptide mixtures that are difficult to purify. Vendors supply (R)-2-(methylamino)-4-phenylbutanoic acid with a guaranteed purity of ≥98% . In contrast, the racemic mixture (CAS 5443-52-7) introduces a 50% impurity of the unwanted (S)-enantiomer, which would drastically reduce synthetic yield and complicate purification . A direct comparison of the vendor-specified purity for the single enantiomer against the racemate highlights a fundamental, quantifiable difference in procurement specifications.

Enantiomeric Purity (SPPS)
Head-to-head
≥98% (R) vs racemate ≤50% (R) content
Supports high-purity SPPS procurement
Vendor CoA-based specification
SPPS Chiral Purity Coupling Efficiency

Application Scenarios: (R)-2-(Methylamino)-4-phenylbutanoic acid


Protease-Resistant Peptide Therapeutics

This compound is ideally suited for the synthesis of peptide-based drugs targeting diseases where a long plasma half-life is essential. The combined N-methylation and D-configuration directly addresses the primary limitation of peptide therapeutics: rapid proteolytic degradation [1]. Incorporating this building block into a lead peptide's sequence, particularly at identified proteolytic cleavage sites, can significantly extend its half-life based on demonstrated class-level stability enhancements .

High-Fidelity Diastereomerically Pure Peptide Synthesis

In high-throughput peptide synthesis, the use of enantiomerically pure building blocks is non-negotiable for generating single, well-defined products. Procuring (R)-2-(methylamino)-4-phenylbutanoic acid with a specified purity of ≥98% ensures reproducible coupling efficiency and avoids the creation of complex diastereomeric mixtures [1]. This is in stark contrast to using the racemate, which introduces a 50% contaminant and drastically complicates downstream HPLC purification .

Conformationally Constrained Peptidomimetics

For fundamental research into peptide-protein interactions, N-methylation restricts the conformational flexibility of the peptide backbone and can induce cis-amide bond formation [1]. This building block allows scientists to probe the SAR of a target interaction by locking in a specific conformation that is not accessible with a non-methylated L-homophenylalanine residue, offering a unique tool for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Protease-resistant peptide design
N-Methylation & D-configuration
Proteolytic stability assay in serum
Diastereomerically pure SPPS
Enantiomeric purity (≥98%)
Chiral HPLC or UPLC purity analysis
Conformationally constrained peptidomimetics
N-Methyl backbone constraint
NMR or CD conformational analysis
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